![molecular formula C25H20BrN5O2S B2835983 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide CAS No. 875006-54-5](/img/structure/B2835983.png)
2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide
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Description
2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C25H20BrN5O2S and its molecular weight is 534.43. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds, including those related to the specified chemical, are often synthesized and characterized for their structural and physicochemical properties. For instance, Zyabrev et al. (2022) explored the synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, demonstrating anticancer activities against various cancer cell lines, which indicates a potential research direction for exploring similar compounds with modifications for enhanced biological activity Zyabrev et al., 2022.
Anticancer Activity
- Research on related compounds has shown promising anticancer activities. For example, the study by Zyabrev et al. (2022) evaluated the in vitro anticancer evaluation of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, highlighting the potential of such compounds to act as leading candidates for further studies in cancer treatment. This underscores the importance of synthesizing and testing similar compounds for their therapeutic potential Zyabrev et al., 2022.
Biological Screening
- The structural variations in compounds similar to the specified chemical are subject to biological screening to evaluate their potential as therapeutic agents. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial and anti-enzymatic activities, demonstrating the wide range of biological applications these chemical frameworks can offer. This approach is crucial for identifying novel compounds with specific biological activities Rehman et al., 2013.
properties
IUPAC Name |
2-[[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O2S/c1-15-7-9-21(16(2)11-15)31-24(19-12-18(26)8-10-22(19)32)29-30-25(31)34-14-23(33)28-20-6-4-3-5-17(20)13-27/h3-12,32H,14H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHJGTMLEBIHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C#N)C4=C(C=CC(=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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